PAR2 Binding Affinity and Functional Potency: SLIGKV-NH2 vs. SLIGRL-NH2
SLIGKV-NH2 demonstrates a Ki of 9.64 μM for PAR2 binding and an IC50 of 10.4 μM for functional activation . In head-to-head comparisons, SLIGKV-NH2 is approximately 5-fold less potent than SLIGRL-NH2 in endothelium-dependent relaxation assays, while being equipotent in contractile assays, highlighting assay-dependent differences in efficacy that preclude simple substitution [1].
| Evidence Dimension | Relative potency in vascular relaxation and contraction assays |
|---|---|
| Target Compound Data | EC50 not explicitly quantified in referenced source for relaxation; equipotent to SLIGRL-NH2 for contraction |
| Comparator Or Baseline | SLIGRL-NH2 (rat PAR2 activating peptide) |
| Quantified Difference | 5-fold less potent in relaxation; equipotent in contraction |
| Conditions | Rat pulmonary artery ring preparations with intact endothelium |
Why This Matters
The differential potency of SLIGKV-NH2 across functional assays underscores the need for careful comparator selection in experimental design and procurement.
- [1] Roy SS, Saifeddine M, Loutzenhiser R, Triggle CR, Hollenberg MD. Dual endothelium-dependent vascular activities of proteinase-activated receptor-2-activating peptides: evidence for receptor heterogeneity. Br J Pharmacol. 1998;123(7):1434-1440. View Source
